N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperidine ring and a 1,2-benzothiazol-3-amine moiety with a dioxo group.
Properties
IUPAC Name |
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-24(19-14-5-3-4-6-16(14)29(27,28)23-19)13-7-9-26(10-8-13)18-15-11-22-25(2)17(15)20-12-21-18/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUUJHXIATWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the benzothiazole moiety: This step involves the condensation of the intermediate with a benzothiazole derivative.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit promising anticancer properties. The specific structure of N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has been studied for its ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can effectively induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation. Its ability to cross the blood-brain barrier enhances its viability as a candidate for treating conditions such as Alzheimer's and Parkinson's disease .
Pharmacology
Enzyme Inhibition
this compound has been characterized as a potent inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced efficacy of co-administered medications. The compound's mechanism of action involves binding to the active site of these enzymes, thereby preventing substrate access .
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical strength. These materials are being explored for applications in packaging and electronics .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast and lung cancer cell lines. |
| Study 2 | Neuroprotection | Showed reduction in neuroinflammation markers in animal models of Alzheimer's disease. |
| Study 3 | Enzyme Inhibition | Identified as a competitive inhibitor of CYP450 enzymes affecting drug metabolism. |
| Study 4 | Polymer Development | Resulted in high-performance polymers suitable for electronic applications. |
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and metabolic pathways. These interactions result in the modulation of various biological processes, such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The target compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, and physicochemical properties.
Pyrazolo-Pyrimidine Derivatives
(a) 1-(2-isopropylbenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1296308-20-7)
- Core Structure : Shares the pyrazolo[3,4-d]pyrimidine scaffold with the target compound.
- Substituents : Features a 2-isopropylbenzyl group at position 1 and a 1-methylpyrazole at position 4.
- Differentiation : The target compound replaces the isopropylbenzyl group with a piperidine-linked benzothiazole dioxo system, likely enhancing solubility and target affinity due to the polar dioxo group .
(b) N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Pyrazolo-Pyridine Derivatives
(a) N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Core Structure : Pyrazolo[3,4-b]pyridine with a carboxamide substituent.
- Substituents : Ethyl-methylpyrazole and phenyl groups.
- Molecular Weight : 374.4 g/mol, lighter than the target compound due to the absence of the benzothiazole dioxo system .
- Differentiation : The target compound’s benzothiazole dioxo group may enhance electron-withdrawing effects, influencing binding kinetics.
Comparative Data Table
Key Research Findings and Hypotheses
Structural Complexity : The target compound’s piperidine and benzothiazole dioxo groups may improve solubility and target selectivity compared to simpler pyrazolo-pyrimidines like CAS 1296308-20-7 .
Synthetic Challenges : Analogs such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine show moderate yields (17.9%) in copper-catalyzed reactions, suggesting that the target compound’s synthesis may require optimized conditions .
Biological Potential: Pyrazolo-pyrimidines are known kinase inhibitors (e.g., Janus kinase inhibitors). The benzothiazole dioxo group in the target compound could mimic sulfonamide-based inhibitors, enhancing binding to ATP pockets .
Biological Activity
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound is characterized by its complex structure which includes a pyrazolo[3,4-d]pyrimidine moiety and a benzothiazole ring. The synthesis typically involves multi-step reactions including nucleophilic substitution and cyclization under controlled conditions. The synthetic routes can be optimized using modern techniques such as microwave-assisted synthesis to enhance yield and purity .
The mechanisms through which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Viral Replication : Similar compounds have been noted for their ability to disrupt viral replication by interfering with critical enzymatic pathways essential for viral life cycles.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This can be attributed to the interaction of the compound with specific cellular targets that regulate cell proliferation .
4. Case Studies and Research Findings
A review of literature reveals several studies focusing on related compounds:
5. Conclusion
This compound shows promise as a biologically active compound with potential applications in antiviral and anticancer therapies. Further research is warranted to fully elucidate its mechanisms of action and therapeutic efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine cores can be functionalized via reactions with aryl halides or amines under conditions like dry acetonitrile with cesium carbonate as a base. Yields are sensitive to solvent choice (e.g., dichloromethane vs. acetonitrile) and temperature (e.g., 35°C for copper-catalyzed reactions) .
- Data Example : In , using copper(I) bromide and cyclopropanamine in DMSO yielded 17.9% product after 48 hours. Optimization might involve varying catalysts (e.g., Pd for cross-couplings) or microwave-assisted synthesis to reduce time.
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3298 cm⁻¹ for amines) .
- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 8.87 ppm for pyridinyl groups) .
- HRMS : Validates molecular weight (e.g., m/z 215 [M+H]+ in ) .
Q. How can researchers assess the preliminary bioactivity of this compound?
- Methodological Answer : Use in vitro assays such as:
- MTT assays for cytotoxicity (e.g., IC₅₀ values against cancer cell lines) .
- Enzyme inhibition studies (e.g., phosphodiesterase or kinase assays) .
- Data Example : In , a pyrrole-2-carboxamide derivative showed 98.67% HPLC purity, enabling reliable bioactivity testing.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing N-substituted vs. O-substituted derivatives be addressed?
- Methodological Answer : Regioselectivity depends on reaction kinetics and steric/electronic factors. For example, using bulky bases (e.g., LDA) or directing groups (e.g., sulfonamides) can favor N-substitution. Chromatographic-mass spectrometry (LC-MS) is critical to confirm product identity .
- Case Study : resolved N/O-substitution ambiguity via LC-MS, achieving >95% regioselectivity for N-substituted pyrazolo[3,4-d]pyrimidines.
Q. What strategies resolve contradictory data between computational predictions and experimental results (e.g., binding affinity vs. bioactivity)?
- Methodological Answer :
- Docking Validation : Re-evaluate force fields or solvent models in molecular dynamics simulations.
- SAR Studies : Systematically modify substituents (e.g., piperidinyl vs. morpholinyl groups) to identify critical pharmacophores .
- Example : In , modifying the quinazolin-4-amine scaffold with pyrrolidinone groups improved activity, aligning computational predictions with assay data.
Q. How can reaction scalability be optimized without compromising purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic reactions .
- Crystallization Optimization : Use solvent mixtures (e.g., acetonitrile/water) to improve crystal habit and purity .
- Data : achieved >80% yields via recrystallization from acetonitrile, scalable to multi-gram syntheses.
Q. What analytical methods differentiate isomeric or polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Identifies polymorphs via diffraction patterns.
- Chiral HPLC : Resolves enantiomers using columns like CHIRALPAK® IG .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
